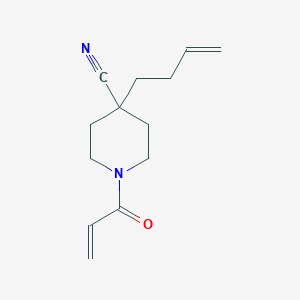

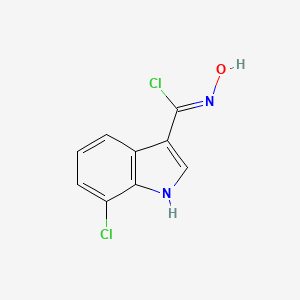

![molecular formula C10H18O2 B2974695 (4-Methoxybicyclo[2.2.2]octan-1-yl)methanol CAS No. 94994-19-1](/img/structure/B2974695.png)

(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

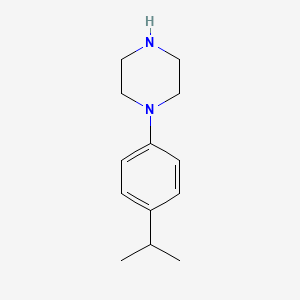

(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol is a chemical compound used in scientific research for its unique properties. It is a bicyclic alcohol with a methoxy group attached to one of the rings. This compound has gained attention due to its potential as a drug target and its ability to interact with biological systems. In 2.2]octan-1-yl)methanol.

Aplicaciones Científicas De Investigación

1. Catalyst Surface Site Analysis

Methanol is a key molecule in studying the surface sites of metal oxide catalysts, like ceria nanocrystals. Different surface planes of these nanocrystals exhibit varying behaviors when interacting with methanol, as observed through spectroscopy and mass spectrometry techniques (Wu et al., 2012).

2. Mechanistic and Stereochemical Studies in Chemistry

Methanolysis of certain bicyclic compounds has been a subject of interest, providing insights into the reaction mechanisms and stereochemical considerations. These studies contribute to a deeper understanding of organic reaction pathways (Kim, Gallagher, & Toia, 1994).

3. Fluorofunctionalisation of Alkenes

1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) has been used effectively for introducing fluorine atoms into organic molecules. This process is crucial for creating specific chemical structures under controlled conditions (Stavber et al., 1995).

4. Analysis of Hydrocarbon Formation in Catalysis

The study of surface methoxy groups on acidic microporous catalysts, such as zeolites, is vital for understanding hydrocarbon formation. This research is significant in improving catalytic processes for energy and chemical industries (Jiang et al., 2006).

5. Organic Synthesis and Drug Discovery

Methanol serves as a key C1 source in organic synthesis, particularly in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This is central to creating a variety of natural products and chemicals used in drug discovery (Natte et al., 2017).

6. Crystallography and Molecular Conformation Studies

The structure of certain quininium hydrogen tartrate salts, involving methoxy groups, offers unique insights into molecular conformations and interactions, essential in crystallography and materials science (Ryttersgaard & Larsen, 1998).

7. Understanding Chemical Reactions in Organic Chemistry

The conversion of certain bicyclo[2.2.2]octan-2-ones to hydroxybicyclo[2.2.2]octan-2-ones through methanolysis is crucial for comprehending specific chemical reactions in organic chemistry. This knowledge is applied in synthesis and the development of new compounds (Di Stefano et al., 2002).

Propiedades

IUPAC Name |

(4-methoxy-1-bicyclo[2.2.2]octanyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-12-10-5-2-9(8-11,3-6-10)4-7-10/h11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADLGQZPTBBSDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CCC(CC1)(CC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

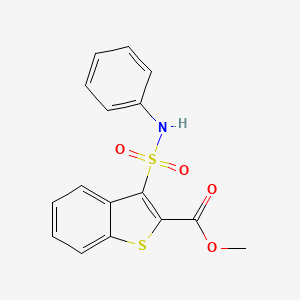

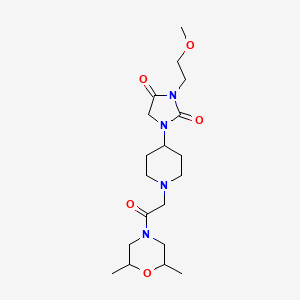

![2-N,4-N-Bis[(1-methylimidazol-2-yl)methyl]-6-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2974617.png)

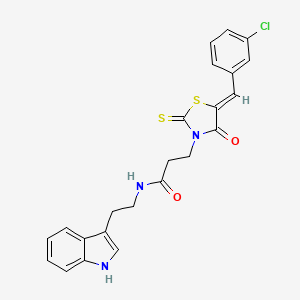

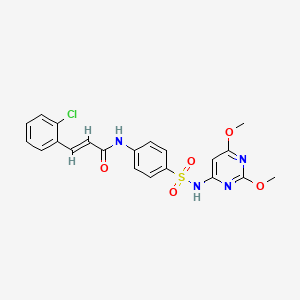

![Ethyl 3-oxo-4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2974622.png)

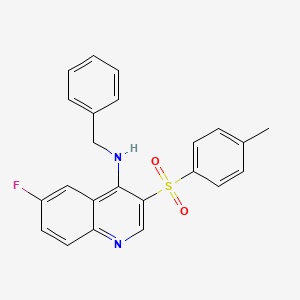

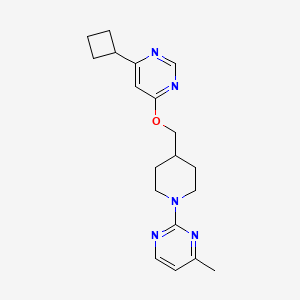

![methyl 4-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2974624.png)

![2-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2974633.png)

![N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2974634.png)